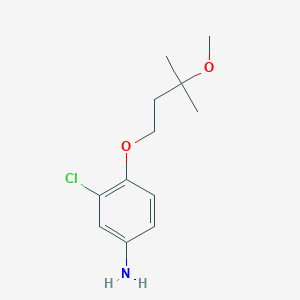

3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline

Description

3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline is an aniline derivative featuring a chlorine substituent at the 3-position and a branched alkoxy group (3-methoxy-3-methylbutoxy) at the 4-position of the benzene ring. It is identified by CAS numbers 1204297-01-7 and 1539622-05-3 and is listed as a discontinued product in chemical catalogs .

Properties

IUPAC Name |

3-chloro-4-(3-methoxy-3-methylbutoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2/c1-12(2,15-3)6-7-16-11-5-4-9(14)8-10(11)13/h4-5,8H,6-7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFXPMBDYXPDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC1=C(C=C(C=C1)N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240271 | |

| Record name | 3-Chloro-4-(3-methoxy-3-methylbutoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883547-24-8 | |

| Record name | 3-Chloro-4-(3-methoxy-3-methylbutoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883547-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(3-methoxy-3-methylbutoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline typically involves multiple steps:

Starting Material: The synthesis begins with a suitable phenylamine precursor.

Chlorination: The phenylamine is chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride.

Etherification: The 4-position of the phenyl ring is then etherified with 3-methoxy-3-methyl-butanol under acidic or basic conditions to introduce the butoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenylamines.

Scientific Research Applications

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may serve as a probe or ligand in biochemical studies.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.

Pathways Involved: The binding can trigger or inhibit biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its branched alkoxy substituent , which distinguishes it from analogs with simpler alkoxy or aryloxy groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline and Analogs

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

The branched alkoxy group in the target compound may lower its melting point compared to aryloxy-substituted analogs due to reduced crystallinity.

Stability and Reactivity

- Electron Effects : The chloro group is electron-withdrawing, while alkoxy/aryloxy groups donate electrons. This balance influences reactivity in electrophilic substitution or coupling reactions.

Biological Activity

3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline, with the CAS number 883547-24-8, is a compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a chloro group and a methoxy-methylbutoxy side chain, suggests various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure

The molecular formula of this compound is . The compound features a chloro substituent at the para position relative to the aniline nitrogen and a complex ether side chain that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly proteases. This inhibition can disrupt various biochemical pathways, potentially leading to therapeutic effects in conditions where these enzymes are overactive .

- Anti-inflammatory Properties : There is emerging evidence that compounds with similar structures may possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The aniline moiety can form hydrogen bonds and electrostatic interactions with enzyme active sites, leading to inhibition. This mechanism is particularly relevant for protease inhibitors .

- Membrane Permeability : The methoxy and butoxy groups may enhance the lipophilicity of the molecule, improving its ability to penetrate cellular membranes and reach intracellular targets .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | |

| Enzyme Inhibition | Inhibits protease activity | |

| Anti-inflammatory | Potential reduction in inflammation |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various aniline derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its utility as an antimicrobial agent in clinical settings.

- Enzyme Inhibition Mechanism : In vitro assays demonstrated that this compound effectively inhibited the activity of serine proteases at concentrations below 50 μM. This finding supports its potential as a therapeutic agent in diseases characterized by excessive protease activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.